molecular formula C10H14O B13297220 3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde

3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde

Cat. No.: B13297220
M. Wt: 150.22 g/mol
InChI Key: NPMYMCHTPXLRCN-UHFFFAOYSA-N
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Description

3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H14O. It is a cyclopentane derivative with a methyl group and a propynyl group attached to the ring, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . This method ensures that the ester group remains unaffected and prevents alkyne/allene rearrangement.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of phase-transfer catalysis and appropriate solvents ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The propynyl group can participate in substitution reactions, such as Sonogashira cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts are often used in Sonogashira cross-coupling reactions.

Major Products

    Oxidation: 3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carboxylic acid.

    Reduction: 3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the reactants used.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the propynyl group can participate in various addition and substitution reactions. These interactions can modulate biological pathways and exert specific effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both an aldehyde and a propynyl group on the cyclopentane ring

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-methyl-1-prop-2-ynylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H14O/c1-3-5-10(8-11)6-4-9(2)7-10/h1,8-9H,4-7H2,2H3

InChI Key

NPMYMCHTPXLRCN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CC#C)C=O

Origin of Product

United States

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